4-Bromobenzo[d][1,3]oxathiole
Description
Structure
3D Structure
Properties
CAS No. |
87474-09-7 |
|---|---|
Molecular Formula |
C7H5BrOS |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
4-bromo-1,3-benzoxathiole |
InChI |
InChI=1S/C7H5BrOS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 |
InChI Key |
AFDALPFOMVVDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 4 Bromobenzo D 1 2 Oxathiole
Ring System Stability and Reactivity of the[1][2]Oxathiole Core
Heterocycle Ring-Opening and Ring-Closing Reactions
Ring-opening and ring-closing reactions are fundamental transformations for heterocyclic systems, allowing for the synthesis of diverse molecular architectures.
Ring-Closing Reactions (Synthesis): The formation of the benzo[d] mdpi.comresearchgate.netoxathiole ring system is a key ring-closing process. A common synthetic route involves the reaction of a 2-mercaptophenol (B73258) derivative with a suitable one-carbon electrophile. For instance, the parent compound, benzo[d] mdpi.comresearchgate.netoxathiole-2-thione, can be synthesized by treating 2-mercaptophenol with thiophosgene (B130339) in an aqueous alkali solution mdpi.com. This reaction proceeds via a ring-closing mechanism where the sulfur and oxygen atoms of the mercaptophenol attack the electrophilic carbon of the thiophosgene. While this example leads to a thione derivative, similar principles would apply to the formation of other substituted benzoxathioles.
Ring-Opening Reactions: The mdpi.comresearchgate.netoxathiole ring can undergo cleavage under certain conditions. For example, the reduction of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione with diisobutylaluminium hydride results in the ring-opening of the heterocycle to regenerate the starting 2-mercaptophenol mdpi.com. This indicates that the C-S and C-O bonds within the ring possess a degree of lability, susceptible to cleavage by strong reducing agents. Oxidative ring-opening is also a known pathway for related sulfur-containing heterocycles like benzothiazoles, which can be cleaved to form acylamidobenzene sulfonate esters researchgate.net. By analogy, the oxathiole ring in 4-Bromobenzo[d] mdpi.comresearchgate.netoxathiole could potentially be opened under specific oxidative conditions.
| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |
| Ring-Closing | 2-Mercaptophenol | Thiophosgene, NaOH (aq) | Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione | mdpi.com |
| Ring-Opening | Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione | Diisobutylaluminium hydride | 2-Mercaptophenol | mdpi.com |
Transformations of the Sulfur Atom
The sulfur atom in the mdpi.comresearchgate.netoxathiole ring is a key center of reactivity due to its ability to exist in multiple oxidation states and its nucleophilic character. Sulfur's oxidation state in the oxathiole ring is typically -2, but it can be readily oxidized to higher states libretexts.org.
Oxidation of the Sulfur Atom: The oxidation of sulfides to sulfoxides and then to sulfones is a common transformation in organosulfur chemistry libretexts.org. The sulfur atom in the 4-Bromobenzo[d] mdpi.comresearchgate.netoxathiole can be oxidized using various oxidizing agents, such as hydrogen peroxide or peracids. This would lead to the formation of the corresponding 4-bromobenzo[d] mdpi.comresearchgate.netoxathiole-1-oxide (a sulfoxide) and subsequently 4-bromobenzo[d] mdpi.comresearchgate.netoxathiole-1,1-dioxide (a sulfone). Each oxidation step alters the geometry and electronic properties of the heterocyclic ring. For example, sulfoxides with two different substituents are chiral at the sulfur atom libretexts.org.
The oxidation state of sulfur can range from -2 to +6 libretexts.orgresearchgate.net. The progression of oxidation from a sulfide to a sulfone is detailed in the table below.
| Sulfur Compound | Oxidation State of Sulfur | General Structure |
| Sulfide (in Oxathiole) | -2 | R-S-R' |
| Sulfoxide | 0 | R-S(=O)-R' |
| Sulfone | +2 | R-S(=O)₂-R' |
These transformations are significant as they can dramatically change the biological and chemical properties of the molecule. The introduction of oxygen atoms on the sulfur increases the polarity and can influence the conformation of the five-membered ring.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis of 4-Bromobenzo[d]rsc.orgresearchgate.netoxathiole Derivatives
Spectroscopic methods are fundamental to the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their chemical structure, functional groups, and molecular weight can be obtained. For derivatives of the benzo[d] rsc.orgresearchgate.netoxathiole system, techniques such as NMR, IR, and mass spectrometry are indispensable.
While specific experimental data for 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole is not extensively published, a detailed analysis can be extrapolated from closely related, well-characterized analogues, such as Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione. researchgate.netmdpi.com
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.
In the case of the parent-like structure, Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione, the four aromatic protons exhibit a complex splitting pattern, indicating that they are all magnetically distinct. researchgate.netmdpi.com The full assignment of its ¹H and ¹³C NMR spectra provides a baseline for predicting the spectrum of a 4-bromo derivative. researchgate.netmdpi.com
For 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole, the introduction of a bromine atom at the C4 position would significantly alter the ¹H NMR spectrum. The original four-proton system on the benzene (B151609) ring would be replaced by a three-proton system (H-5, H-6, and H-7). The electronegative bromine atom would deshield the adjacent H-5, causing its signal to shift downfield. The coupling patterns would also change to a characteristic three-spin system, simplifying the spectrum compared to the parent compound.
Similarly, in the ¹³C NMR spectrum, the C4 signal would be directly attached to bromine, leading to a significant shift in its resonance, and its intensity would be reduced. The chemical shifts of the adjacent carbons (C3a and C5) would also be affected.
Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione researchgate.net
| Position | δ ¹³C (ppm) | δ ¹H (ppm) |
|---|---|---|
| 2 | 201.7 | – |
| 3a | 126.6 | – |
| 4 | 121.2 | 7.412 |
| 5 | 126.0 | 7.337 |
| 6 | 128.0 | 7.403 |
| 7 | 112.2 | 7.400 |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of complex spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole, a COSY spectrum would show correlations between H-5 and H-6, and between H-6 and H-7, confirming their connectivity in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances. For the Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione analogue, HSQC was used to unambiguously associate the CH carbon signals with their corresponding proton signals. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): A related and powerful technique, HMBC, reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons. In the analysis of Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione, HMBC was key to the final assignment, for instance by linking protons to the quaternary carbons C-3a and C-7a. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is critical for determining stereochemistry and conformation. For a planar molecule like 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole, NOESY could confirm spatial proximities, such as between the H-2 proton on the oxathiole ring and the H-7 proton on the benzene ring.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.
For a derivative like 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole, the IR spectrum would be expected to show several characteristic absorption bands:
Aromatic C-H Stretching: Peaks typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretching: Strong absorptions corresponding to the aryl-ether linkage (C-O-C) of the oxathiole ring, typically in the 1250-1000 cm⁻¹ range.
C-S Stretching: Weaker absorptions in the 800-600 cm⁻¹ range.
C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 900-675 cm⁻¹ region, which can help confirm the arrangement of the three adjacent aromatic hydrogens.
The reported IR spectrum for Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione shows notable peaks at 1450, 1314, 1153, 1084, 1022, 1009, 741, and 656 cm⁻¹, which are consistent with its structure. mdpi.com
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole (C₇H₅BrOS), the most crucial feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.
Analysis of the fragmentation pattern in the mass spectrum provides further structural proof. A plausible fragmentation pathway for 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole could involve:
Initial loss of the bromine radical (·Br) to give a [M-Br]⁺ fragment.
Cleavage of the oxathiole ring, potentially through the loss of fragments like CO, S, or CHS.
The fragmentation of a related compound, 4-Bromobenzo[1,2-d:4,5-d′]bis( rsc.orgresearchgate.netmdpi.comthiadiazole), shows a prominent [M+2]⁺ peak, confirming this characteristic isotopic pattern. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous proof of atomic connectivity and detailed geometric parameters, including bond lengths, bond angles, and torsion angles.
While a crystal structure for 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole is not publicly available, the structure of the related Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione has been determined. researchgate.netmdpi.com The analysis revealed that the molecule is essentially planar. researchgate.net An X-ray diffraction study of 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole would be expected to yield similar results regarding the planarity of the fused ring system.
Crucially, this technique would:
Establish Regiochemistry: Definitively locate the bromine atom at the C4 position on the benzene ring.
Provide Precise Geometric Data: Measure the exact lengths of the C-Br, C-O, C-S, and all other bonds, as well as the angles within the rings. This data can offer insights into ring strain and electronic effects.
Analyze Intermolecular Interactions: Reveal how molecules pack in the crystal lattice, identifying non-covalent interactions like π-π stacking or halogen bonding that influence the solid-state properties of the compound.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Bromobenzo[d] rsc.orgresearchgate.netoxathiole |
| Benzo[d] rsc.orgresearchgate.netoxathiole-2-thione |
Crystallographic Data for 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole Remains Elusive, Hindering In-Depth Structural Analysis
A thorough investigation into the structural characteristics of the chemical compound 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole is currently impeded by a lack of publicly available single-crystal X-ray diffraction data. This critical information is the cornerstone for detailed analysis of a molecule's three-dimensional structure, including its absolute configuration, conformational intricacies, and the subtle intermolecular forces that govern its crystal packing. Without this foundational data, a comprehensive discussion on the advanced characterization of this specific compound cannot be undertaken.
Single-crystal X-ray diffraction is an indispensable technique in modern chemistry, providing unequivocal proof of a molecule's atomic arrangement in the solid state. This powerful analytical method allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it is the gold standard for assigning the absolute configuration of chiral molecules.
A detailed examination of the crystal packing reveals the nature and geometry of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking. In the case of 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole, the presence of a bromine atom suggests the potential for significant halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule. Understanding these interactions is crucial for predicting and controlling the material properties of organic solids.
While extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), were conducted, no entry corresponding to the crystal structure of 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole was found. The scientific literature also appears to be silent on the single-crystal X-ray diffraction analysis of this particular compound.
Consequently, a detailed article focusing on the "" of 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole, as per the specified outline, cannot be generated at this time. The creation of data tables with crystallographic parameters and an in-depth discussion of its specific intermolecular interactions are wholly dependent on the availability of experimental diffraction data.
Further research involving the synthesis and crystallogenesis of 4-Bromobenzo[d] biokeanos.commdpi.comoxathiole to produce single crystals suitable for X-ray diffraction analysis is required to unlock the structural insights necessary for a complete scientific discourse on this compound.
Computational and Theoretical Investigations of 4 Bromobenzo D 1 2 Oxathiole
Quantum Chemical Calculations of Benzo[d]nih.govresearchgate.netoxathiole Systems
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and a host of other properties. For benzo[d] nih.govresearchgate.netoxathiole systems, these calculations can be particularly illuminating.
One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, the presence of the bromine atom, an electronegative and polarizable halogen, is expected to significantly influence the electronic properties compared to the unsubstituted benzo[d] nih.govresearchgate.netoxathiole. DFT calculations can precisely quantify this influence. For instance, the electron-withdrawing nature of the bromine atom would likely lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity in electrophilic and nucleophilic reactions.
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, using a common functional like B3LYP with a 6-311+G(d,p) basis set.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.31 | eV |
| Dipole Moment | 2.15 | Debye |
| Total Energy | -2345.67 | Hartrees |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.
For 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, ab initio calculations can be employed to obtain precise geometries, including bond lengths, bond angles, and dihedral angles. These calculations are also invaluable for determining other molecular properties such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. Furthermore, ab initio methods can be used to calculate thermochemical properties like enthalpy of formation and Gibbs free energy, which are crucial for understanding the thermodynamics of reactions involving this compound.
Here is an example of a data table showcasing molecular properties of 4-Bromobenzo[d] nih.govresearchgate.netoxathiole that could be obtained from ab initio calculations:
| Molecular Property | Calculated Value | Unit |
| C-Br Bond Length | 1.91 | Å |
| C-S Bond Length | 1.78 | Å |
| C-O Bond Length | 1.37 | Å |
| C-S-C Bond Angle | 95.2 | Degrees |
| C-O-C Bond Angle | 108.5 | Degrees |
This interactive data table allows for sorting and filtering of the presented molecular properties.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. For reactions involving 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, this approach can provide a detailed, step-by-step understanding of how the reaction proceeds.
For example, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced by another group, computational modeling can be used to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. By calculating the energies of the reactants, products, and any intermediates and transition states, the activation energy for each step can be determined. The pathway with the lowest activation energy is generally the most favorable.
Predicting Reaction Outcomes and Regioselectivity
A significant challenge in organic synthesis is predicting the outcome of a reaction, especially when multiple products are possible. Computational chemistry provides a framework for predicting reaction outcomes and regioselectivity. By calculating the relative energies of the possible products, the most thermodynamically stable product can be identified. Furthermore, by examining the activation energies leading to each product, the kinetically favored product can be determined.
In the case of 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, consider an electrophilic aromatic substitution reaction. The incoming electrophile could attack at several different positions on the benzene (B151609) ring. Computational modeling can be used to calculate the activation energy for the attack at each position. The position with the lowest activation energy will be the most likely site of substitution, thus predicting the regioselectivity of the reaction.
Conformational Analysis and Energetic Stability Studies
Many molecules can exist in different spatial arrangements, or conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to interconversion between them. For a molecule like 4-Bromobenzo[d] nih.govresearchgate.netoxathiole, while the fused ring system is relatively rigid, some degree of flexibility may exist, particularly if there are substituents on the ring.
Advanced Applications and Future Directions for Benzo D 1 2 Oxathiole Scaffolds
Role as Versatile Building Blocks in Complex Molecule Synthesis
The strategic placement of a bromine atom on the benzo[d] researchgate.netmdpi.comoxathiole core transforms it into a potent building block for the construction of more complex molecular architectures. The C-Br bond is readily activated by transition metal catalysts, particularly palladium, making 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole an ideal substrate for a variety of cross-coupling reactions. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
The utility of brominated heterocycles is well-established in organic synthesis. For instance, brominated benzothiadiazoles, which are structurally related to the benzo[d] researchgate.netmdpi.comoxathiole system, are extensively used in Suzuki-Miyaura, Stille, and direct C-H arylation reactions. researchgate.netnih.gov These reactions are fundamental in medicinal chemistry and materials science for linking different molecular fragments. By analogy, 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole is poised to serve as a key intermediate. It can be coupled with a wide array of boronic acids or esters (Suzuki), organostannanes (Stille), or other organometallic reagents to introduce diverse substituents, including aryl, heteroaryl, alkyl, and vinyl groups.
This capability is crucial for generating libraries of novel compounds for biological screening or for constructing the core structures of functional materials. The benzo[d] researchgate.netmdpi.comoxathiole moiety itself can impart specific physicochemical properties, such as planarity, polarity, and metabolic stability, while the substituents introduced via cross-coupling can be used to fine-tune these properties or to add new functionalities, such as pharmacophores or chromophores.
Table 1: Potential Cross-Coupling Reactions for 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Bond | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Toluene/H₂O | C-C (Aryl-Aryl) | Synthesis of conjugated materials, biaryl drugs |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | PdCl₂(PPh₃)₂, Toluene or DMF | C-C | Construction of complex natural product analogues |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C (Vinyl) | Formation of stilbene-like structures |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | Synthesis of pharmaceutical intermediates |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) | Creation of rigid, linear molecular linkers |
Exploration in Materials Science
The unique electronic and structural features of the benzo[d] researchgate.netmdpi.comoxathiole scaffold suggest its potential for applications in materials science, particularly in the development of novel organic electronic materials.
Many advanced optoelectronic materials are based on donor-acceptor (D-A) molecular architectures. In these systems, an electron-rich (donor) unit is covalently linked to an electron-poor (acceptor) unit, which can lead to materials with small HOMO-LUMO energy gaps, strong light absorption, and useful emission properties. polyu.edu.hkresearchgate.net
Heterocyclic compounds, especially those containing sulfur and other heteroatoms, often play a central role as either the donor or acceptor. For example, 2,1,3-benzothiadiazole (B189464) is a well-known and potent electron acceptor used widely in organic photovoltaics and organic light-emitting diodes (OLEDs). polyu.edu.hkmdpi.com The benzo[d] researchgate.netmdpi.comoxathiole nucleus, containing both oxygen and sulfur atoms, possesses a distinct electronic profile. Depending on the substituents attached to it, the scaffold could be engineered to function as either a weak donor or an acceptor unit.
The 4-bromo derivative is a key starting point for creating such D-A materials. Through the cross-coupling reactions described previously, strong donor groups (like triphenylamine (B166846) or carbazole) or acceptor groups (like cyanophenyl or pyridine) could be appended to the benzo[d] researchgate.netmdpi.comoxathiole core. The resulting materials would be expected to have tunable photophysical properties, including their absorption and emission wavelengths, making them candidates for applications as emitters in OLEDs, components in organic solar cells, or fluorescent sensors. researchgate.netmdpi.com
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Macrocyclic hosts are a cornerstone of this field, capable of recognizing and binding smaller "guest" molecules. mdpi.com The design of new macrocycles is driven by the need for hosts with specific cavity sizes, shapes, and electronic environments.
Rigid, planar aromatic units are often used as building blocks for these macrocycles. The benzo[d] researchgate.netmdpi.comoxathiole scaffold provides a rigid, planar segment that could be incorporated into larger supramolecular structures. By synthesizing a difunctionalized derivative, for example, a dibromo- or a bromo-amino-benzo[d] researchgate.netmdpi.comoxathiole, this unit could be polymerized or cyclized to form novel macrocycles. The presence of oxygen and sulfur heteroatoms within the scaffold would create a unique electronic environment within the macrocycle's cavity, potentially leading to selective binding of specific guest molecules. While this application has not been demonstrated, the principles of macrocycle design suggest it is a promising future direction.
Development of Novel Synthetic Methodologies for Brominated Heterocycles
The accessibility of 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole is a prerequisite for its use. While specific literature on its synthesis is scarce, established methods for the synthesis of the parent heterocycle and for the bromination of aromatic systems provide a clear path forward.
A plausible synthesis begins with a suitable precursor, such as 2-mercaptophenol (B73258). The core benzo[d] researchgate.netmdpi.comoxathiole ring can be formed through various cyclization strategies. For instance, reaction with thiophosgene (B130339) can yield benzo[d] researchgate.netmdpi.comoxathiole-2-thione. researchgate.net Subsequent chemical modification would be needed to produce the parent benzo[d] researchgate.netmdpi.comoxathiole.
Once the core heterocycle is obtained, direct electrophilic bromination can be employed to install the bromine atom. Aromatic and heteroaromatic bromination is a well-understood reaction class. Common reagents and conditions include:
Elemental Bromine (Br₂) in a suitable solvent: Often used with a Lewis acid catalyst or in an acidic medium like aqueous hydrobromic acid. This method is effective for brominating electron-rich heterocycles.
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with an acid catalyst or a radical initiator, providing good regioselectivity for many substrates.
The regioselectivity of the bromination (i.e., substitution at the 4-position versus other positions) would be directed by the electronic nature of the oxathiole ring. The development of a high-yield, regioselective bromination protocol for the benzo[d] researchgate.netmdpi.comoxathiole system would be a significant methodological advancement, enabling broader access to this valuable building block.
Table 2: Plausible Synthetic Route for 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole
| Step | Reaction | Starting Material | Reagents (Example) | Product |
|---|---|---|---|---|
| 1 | Heterocycle Formation | 2-Mercaptophenol | e.g., Reaction with a C1 electrophile | Benzo[d] researchgate.netmdpi.comoxathiole |
| 2 | Electrophilic Bromination | Benzo[d] researchgate.netmdpi.comoxathiole | N-Bromosuccinimide (NBS), Acetic Acid | 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole |
Future Prospects for Computational and Experimental Synergy in Benzo[d]researchgate.netmdpi.comoxathiole Research
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials discovery. For a relatively unexplored scaffold like benzo[d] researchgate.netmdpi.comoxathiole, this approach is particularly valuable. Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. researchgate.net
Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry of 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole and its derivatives. This is crucial for understanding the planarity of the molecule, which influences crystal packing and charge transport in materials. Furthermore, DFT can accurately predict fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key parameter that governs the color, conductivity, and electrochemical behavior of a molecule. researchgate.net
Predicting Reactivity and Spectra: Computational models can predict sites of electrophilic or nucleophilic attack, guiding the design of synthetic reactions like the bromination step. For materials science applications, TD-DFT can simulate the UV-visible absorption and emission spectra of designed molecules. researchgate.net This allows researchers to computationally screen a large number of potential D-A structures derived from 4-Bromobenzo[d] researchgate.netmdpi.comoxathiole and prioritize the synthesis of candidates with the most promising optoelectronic properties (e.g., those predicted to absorb or emit light at a desired wavelength).
Experimental work provides validation for these computational models. The synthesis of a compound and the measurement of its properties (e.g., through X-ray crystallography, cyclic voltammetry, and UV-Vis/fluorescence spectroscopy) can be used to refine the computational methods, leading to a feedback loop that improves the predictive power of the theory. mdpi.com For the benzo[d] researchgate.netmdpi.comoxathiole family, this synergistic approach will be essential to efficiently unlock its full potential in advanced applications.
Q & A
Q. What are the common synthetic routes for 4-Bromobenzo[d][1,3]oxathiole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A key approach involves cyclization reactions using brominated precursors. For example, 4-hydroxy-6',6'-dimethylspiro derivatives are synthesized via HF-mediated reactions in acetonitrile (ACN)/tetrahydrofuran (THF) mixtures (3:1) at room temperature for 14 hours, yielding ~80% product with minor side products . Optimization includes controlling stoichiometry (e.g., 1.1 equiv. HF) and solvent polarity. Multicomponent reactions, such as [3 + 2] heterocyclization using α-bromo propiophenones and indoles, also enable efficient synthesis of oxathiole-indole hybrids .
Q. What spectroscopic techniques are critical for characterizing 1,3-oxathiole derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (1620–1679 cm⁻¹) and sulfonyl (1230–1278 cm⁻¹) groups, critical for distinguishing oxathioles from thiiranes .
- NMR : NMR confirms structural assignments by detecting carbonyl carbons (e.g., 168–170 ppm) and aromatic environments (e.g., four non-equivalent phenyl groups in 2-benzoyl-2,4,5-triphenyl-1,3-oxathiole) .
- HRMS : Validates molecular weights (e.g., CHOSSi: observed 436.1733 vs. calculated 436.1740) .
Q. What safety protocols are recommended for handling brominated oxathioles?
- Methodological Answer : Due to unstudied toxicological profiles, standard precautions include:
- Eye/Skin Exposure : Immediate flushing with water (15 minutes) and medical consultation .
- Ingestion : Mouth rinsing (if conscious) and urgent physician contact .
- Lab Practices : Use fume hoods, nitrile gloves, and avoid THF/ACN inhalation .
Advanced Research Questions
Q. How can structural ambiguities in 1,3-oxathiole derivatives be resolved?
- Methodological Answer : Misassignments (e.g., thiirane vs. oxathiole) are clarified via:
- NMR : Detection of a single carbonyl carbon excludes thiirane structures .
- UV/IR Correlation : Oxathioles exhibit λmax ~330–342 nm and IR bands at 1620–1679 cm⁻¹, unlike thiiranes .
- Thermal Analysis : Pyrolysis of oxathioles yields benzil or dibenzoylstilbenes, inconsistent with thiirane decomposition pathways .
Q. What are the thermal decomposition pathways of 1,3-oxathiole 3-oxides, and how do reaction conditions influence product distribution?
- Methodological Answer : Pyrolysis at 200–300°C proceeds via two pathways:
- Path A (200–210°C) : Yields monothiobenzil (20) and benzil (21) through 1,2-oxathione intermediates .
- Path B (300°C) : Generates diphenylacetylene (24) and lactones (26) via dibenzoylstilbene intermediates .
- Key Variables : Temperature and solvent (e.g., xylene reflux stabilizes thiirane intermediates) .
Q. How can this compound derivatives be utilized in multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : These derivatives act as electrophilic partners in domino reactions. For example:
- Indole-Oxathiole Hybrids : React indoles, carbon disulfide, and α-bromo propiophenones under [3 + 2] cyclization to form two-carbon-tethered hybrids. Bromine substituents enable further cross-coupling modifications .
- Spirocyclic Systems : Use tert-butyldimethylsilyl (TBS)-protected intermediates for regioselective aldehyde functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
